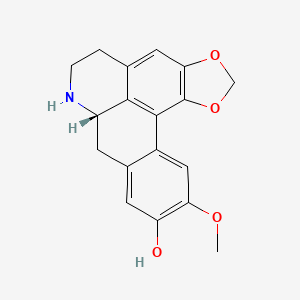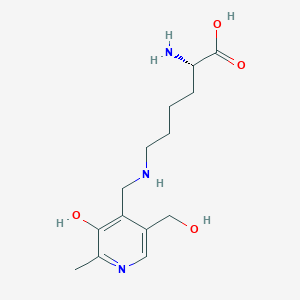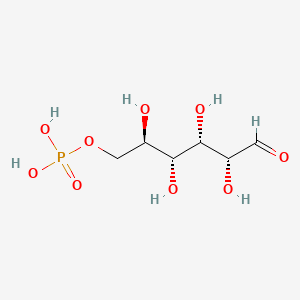
D-葡萄糖-6-磷酸
概述
描述
α-D-葡萄糖-6-磷酸: 是一个磷酸化葡萄糖分子,其中磷酸基团连接到葡萄糖环的第六个碳原子上。它在多种代谢途径中起着至关重要的作用,包括糖酵解和磷酸戊糖途径。 这种化合物对于细胞中的能量产生和生物合成过程至关重要 .
科学研究应用
α-D-葡萄糖-6-磷酸由于其在代谢中的核心作用,被广泛用于科学研究。它的一些应用包括:
生物化学: 研究酶动力学和代谢途径。
医学: 研究糖原储存病和糖尿病等代谢紊乱.
生物技术: 改造微生物以增强生物燃料和生化物质的生产.
药理学: 开发针对涉及葡萄糖-6-磷酸的代谢途径的药物.
作用机制
α-D-葡萄糖-6-磷酸主要通过参与代谢途径发挥作用。它是各种酶的底物,包括己糖激酶、葡萄糖-6-磷酸脱氢酶和磷酸葡萄糖异构酶。 这些酶催化对细胞中的能量产生、生物合成和氧化还原平衡至关重要的反应 .
安全和危害
未来方向
准备方法
合成路线和反应条件: α-D-葡萄糖-6-磷酸可以通过在己糖激酶酶存在下,使用三磷酸腺苷(ATP)磷酸化α-D-葡萄糖来合成。 反应条件通常涉及在约 7.4 的生理 pH 和 37°C 的温度下进行缓冲水溶液 .
工业生产方法: α-D-葡萄糖-6-磷酸的工业生产通常涉及微生物发酵过程。 诸如大肠杆菌和酿酒酵母之类的微生物经过基因改造以过量产生己糖激酶,该酶催化葡萄糖磷酸化以产生α-D-葡萄糖-6-磷酸 .
化学反应分析
反应类型:
常用试剂和条件:
氧化: 需要葡萄糖-6-磷酸脱氢酶和烟酰胺腺嘌呤二核苷酸磷酸 (NADP+)。
异构化: 需要磷酸葡萄糖异构酶和生理 pH 的缓冲溶液.
主要产品:
氧化: 6-磷酸葡萄糖酸内酯和还原烟酰胺腺嘌呤二核苷酸磷酸 (NADPH)。
异构化: 果糖-6-磷酸.
相似化合物的比较
类似化合物:
β-D-葡萄糖-6-磷酸: 结构相似,但葡萄糖分子的异头构型不同。
果糖-6-磷酸: 葡萄糖-6-磷酸的异构体,参与糖酵解和糖异生.
葡萄糖-1-磷酸: 另一个参与糖原代谢的磷酸化葡萄糖分子.
独特性: α-D-葡萄糖-6-磷酸因其在磷酸戊糖途径中的特定作用及其产生 NADPH 的能力而具有独特性,NADPH 对合成代谢反应和维持细胞中的氧化还原平衡至关重要 .
属性
IUPAC Name |
(3,4,5,6-tetrahydroxyoxan-2-yl)methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSCHQHZLSJFNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30861585 | |
| Record name | 6-O-Phosphonohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56-73-5, 2071722-98-8 | |
| Record name | D-Glucose, 6-(dihydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-O-Phosphonohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30861585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: D-glucose 6-phosphate (D-glucose 6-phosphate) doesn't have a single specific "target" in the traditional sense like a drug or inhibitor. Instead, it interacts with a variety of enzymes and metabolic pathways. Here are some examples:
- Hexokinase: D-glucose 6-phosphate is the product of the reaction catalyzed by hexokinase, which phosphorylates glucose. This is the first committed step of glycolysis, a central metabolic pathway for energy production. []
- Phosphoglucoisomerase: D-glucose 6-phosphate is isomerized to D-fructose 6-phosphate by phosphoglucoisomerase, a key step in glycolysis. [, , , , ] This enzyme displays anomeric selectivity towards α-D-glucose 6-phosphate. []
- Glucose-6-Phosphate Dehydrogenase: In the pentose phosphate pathway, D-glucose 6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, producing NADPH and ultimately leading to biosynthesis of nucleotides and other essential molecules. [, ]
- Phosphoglucomutase: This enzyme catalyzes the reversible conversion of D-glucose 6-phosphate to D-glucose 1-phosphate, the latter being a precursor for glycogen synthesis. [, ]
- 1l-myo-Inositol 1-Phosphate Synthase: D-glucose 6-phosphate is the substrate for 1l-myo-inositol 1-phosphate synthase (mIPS), the enzyme responsible for the first committed step in myo-inositol biosynthesis. [] This pathway is crucial for cell signaling, membrane phospholipid synthesis, and stress tolerance in various organisms. []
A:
- Spectroscopic Data:
- 31P NMR: The chemical shift of the phosphate group in D-glucose 6-phosphate is sensitive to its environment and ionization state. [, ]
- High Resolution Field Desorption Mass Spectrometry (FD-MS): Provides information about the molecular mass and fragmentation patterns of D-glucose 6-phosphate and its derivatives. []
ANone: D-glucose 6-phosphate is generally stable in solid form and in solution at neutral pH.
- Extraction and Purification: Extraction from plant material requires careful consideration to prevent degradation and loss. []
- Stability in Solution: Susceptible to hydrolysis under acidic conditions and at elevated temperatures. []
- Glucose-6-phosphate dehydrogenase (G6PDH): Used in diagnostic assays for G6PDH deficiency, a common genetic disorder. [, ]
- Phosphoglucoisomerase: Plays a role in glycolysis and gluconeogenesis, and its activity is important for various cellular processes. [, ]
- 1l-myo-Inositol 1-Phosphate Synthase: Involved in the biosynthesis of myo-inositol, a critical metabolite for cell signaling and membrane integrity. [, ]
ANone: While there's limited information on computational studies specifically focusing on D-glucose 6-phosphate in the provided research, it's a common molecule studied in various contexts. Modeling approaches are likely used to investigate:
- Enzyme-Substrate Interactions: Understanding how D-glucose 6-phosphate binds to enzymes like mIPS and how this binding affects catalysis. []
ANone: Several studies have investigated how modifications to the D-glucose 6-phosphate structure affect its interaction with enzymes:
- C-2 Substituents: The electronegativity of substituents at the C-2 position influences the rate of dehydrogenation by glucose-6-phosphate dehydrogenase. [, ]
- Deoxyfluoro Analogs: Deoxyfluoro derivatives of D-glucose 6-phosphate have been used to probe the role of specific hydroxyl groups in binding to enzymes like glucose phosphate isomerase. [, ]
- Phosphonate Analogs: Replacing the bridging oxygen in D-glucose 6-phosphate with methylene, difluoromethylene, or monofluoromethylene groups affects the inhibitory potency towards mIPS, providing insights into active site interactions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(4-Methoxy-phenylsulfanyl)-ethyl]-pyridine](/img/structure/B1208445.png)

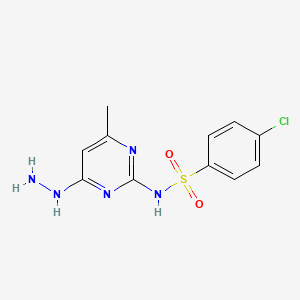
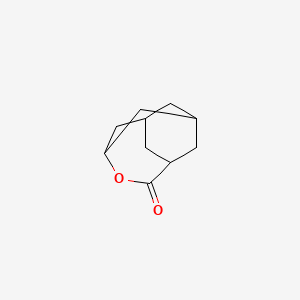
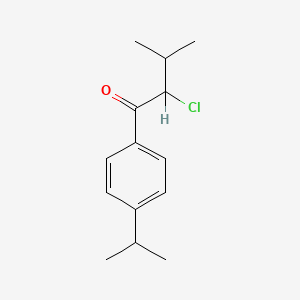
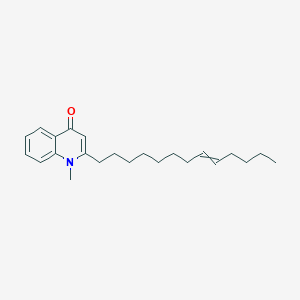
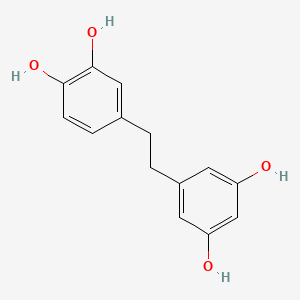
![(1S,3R,4R,5R)-3,4-Bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1208458.png)
![2,2,4-trimethyl-6-[1-(2,2,4-trimethyl-1H-quinolin-6-yl)ethyl]-1H-quinoline](/img/structure/B1208459.png)


